1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
Description
Nomenclature, Chemical Structure, and Classification of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
Nomenclature: The systematic IUPAC name for this compound is 1-[4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one.
Chemical Structure: The molecule is characterized by a central phenyl (aromatic) ring. The nitrogen atom of a 2-pyrrolidinone (B116388) ring is attached to this phenyl ring at position 1. At position 4 of the phenyl ring, a sulfonyl group is attached, which in turn is bonded to the nitrogen atom of a morpholine (B109124) ring. This creates an N-phenylpyrrolidinone scaffold with a sulfonamide linkage to a morpholine heterocycle.
Classification: Based on its structural components, 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE can be classified as:
A pyrrolidinone derivative (specifically, an N-substituted pyrrolidinone).
A sulfonamide (specifically, an N,N-disubstituted benzenesulfonamide).
A morpholine derivative.
Below is a data table summarizing the key chemical properties of the compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂O₄S |
| Molecular Weight | 326.37 g/mol |
| Structure | A 2-pyrrolidinone ring linked via its nitrogen to a phenyl ring, which is para-substituted with a morpholinosulfonyl group. |
| Key Functional Groups | Lactam (in pyrrolidinone), Sulfonamide, Ether (in morpholine), Aromatic Ring |
Review of Pyrrolidinone and Sulfonyl-Substituted Phenyl Derivatives in Chemical Research
The academic interest in 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE can be understood by examining the significance of its core components.
Pyrrolidinone Derivatives: The pyrrolidinone ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry. frontiersin.org It is a privileged scaffold found in numerous natural products and synthetic drugs. mdpi.com The non-planar, three-dimensional structure of the pyrrolidinone ring is advantageous for exploring pharmacophore space, allowing for specific spatial arrangements of substituents that can lead to high-affinity interactions with biological targets. nih.govunipa.it Research has demonstrated a wide array of biological activities for pyrrolidinone derivatives, including anticonvulsant, nootropic (cognitive-enhancing), anti-inflammatory, and antitumoral effects. researchgate.netresearchgate.net A notable example is Levetiracetam, a widely used anticonvulsant drug featuring a pyrrolidinone core. researchgate.net
Sulfonyl-Substituted Phenyl Derivatives (Sulfonamides): The sulfonamide functional group (-SO₂NR₂) is another crucial pharmacophore in drug design. eurekaselect.com Sulfonamide-based drugs have a long history of therapeutic success, beginning with antibacterial agents (sulfa drugs). researchgate.net The field has since expanded dramatically, with sulfonamide derivatives showing a vast range of biological activities. researchgate.netscispace.com These activities are diverse, as summarized in the table below.
| Biological Activity of Sulfonamide Derivatives | Therapeutic Area |
| Antibacterial | Infectious Diseases |
| Carbonic Anhydrase Inhibition | Diuretics, Glaucoma Treatment |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammation, Pain (e.g., Celecoxib) |
| Antidiabetic (Sulfonylureas) | Diabetes Mellitus |
| Anticonvulsant | Neurology |
| Thromboxane (B8750289) A₂ Receptor Antagonism | Cardiovascular Disease nih.gov |
The strongly electron-withdrawing nature of the sulfonyl group influences the electronic properties of the molecule and its ability to form hydrogen bonds, making it a versatile component for interacting with enzyme active sites and receptors. scispace.com
Overview of Key Academic Research Directions for 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
While specific published research focusing exclusively on 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE is limited, its structure suggests several logical and promising avenues for academic investigation. The compound is likely utilized as a chemical intermediate or as part of a larger library of compounds for biological screening. Based on the known activities of its constituent moieties, key research directions would include:
Enzyme Inhibition Studies: Many N-phenylsulfonamide derivatives are known to be potent enzyme inhibitors. nih.gov Therefore, this compound could be investigated for its inhibitory activity against targets like carbonic anhydrases, cholinesterases, or dipeptidyl peptidase-IV (DPP-IV), the latter being a target for antidiabetic drugs. frontiersin.orgnih.gov
Central Nervous System (CNS) Activity: The combination of a pyrrolidinone ring with a phenyl group is a known feature of compounds with anticonvulsant and nootropic properties. researchgate.net Research could explore if the addition of the morpholinosulfonyl group modulates this activity, potentially leading to new agents for neurological disorders.
Cardiovascular Applications: Pyrrolidine (B122466) sulfonamides have been synthesized and evaluated as potent thromboxane A(2) receptor antagonists, which are of interest for treating thrombosis and other cardiovascular conditions. nih.gov This compound fits the general structural class of such agents and could be screened for similar activity.
Anticancer Research: Both pyrrolidinone and sulfonamide scaffolds are independently found in various anticancer agents. researchgate.net The hybrid structure could be screened against a panel of cancer cell lines to determine any potential antiproliferative effects.
Historical Trajectory of Research on Related N-Phenylpyrrolidinone Scaffolds
The study of N-phenylpyrrolidinone scaffolds is part of the broader history of pyrrolidine chemistry, which has evolved significantly over the past century.
Early Synthesis: The fundamental synthesis of N-phenylpyrrolidine structures was described in the early- to mid-20th century, establishing the foundational chemistry for creating this class of compounds. acs.orgacs.org
Emergence of Pharmacological Interest: A key turning point was the discovery of the pharmacological activities of more complex pyrrolidinone derivatives. In the 1960s, compounds like Pyrovalerone, an N-phenylpyrrolidinone analog, were synthesized and identified as potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters, highlighting the potential of this scaffold to modulate CNS pathways. nih.gov
The Racetam Era and Beyond: The development of Piracetam, a pyrrolidinone derivative, as the first nootropic agent spurred immense interest in this chemical family. Subsequent research focused on modifying the core structure to enhance or introduce new activities. The introduction of a phenyl group onto the pyrrolidinone ring was found to confer anticonvulsant properties while retaining nootropic effects, demonstrating the value of the N-phenylpyrrolidinone framework. researchgate.net
Modern Synthetic and Medicinal Chemistry: In recent decades, research has focused on the stereoselective synthesis of complex pyrrolidine derivatives and the creation of diverse chemical libraries for high-throughput screening. mdpi.com The N-phenylpyrrolidinone scaffold is now recognized as a versatile template for designing selective and potent modulators of various biological targets, from neurotransmitter transporters to enzymes involved in metabolic diseases. nih.govnih.gov Modern techniques, such as microwave-assisted synthesis, have further accelerated the exploration of this valuable chemical space. unipa.it
Properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c17-14-2-1-7-16(14)12-3-5-13(6-4-12)21(18,19)15-8-10-20-11-9-15/h3-6H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAPBZUYCGKHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 4 Morpholinosulfonyl Phenyl 2 Pyrrolidinone
Retrosynthetic Analysis and Identification of Key Precursors for 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone, the most logical disconnection is at the nitrogen-aryl (N-C) bond. This bond connects the nitrogen atom of the pyrrolidinone ring to the phenyl group.
This disconnection reveals two key precursors:
2-Pyrrolidinone (B116388) : A five-membered lactam that forms the core heterocyclic unit.
A derivative of the 4-(morpholinosulfonyl)phenyl moiety : This precursor must be activated for coupling. A common choice would be 4-chloro-1-(morpholinosulfonyl)benzene or 4-iodo-1-(morpholinosulfonyl)benzene. Alternatively, the synthesis can proceed from 4-(morpholinosulfonyl)aniline, which can then be coupled with a modified pyrrolidinone precursor.
Further deconstruction of the 4-(morpholinosulfonyl)phenyl moiety leads to simpler starting materials: morpholine (B109124) and a substituted benzene (B151609) ring, such as 4-acetamidobenzenesulfonyl chloride.
Synthesis of the 2-Pyrrolidinone Core Unit
The 2-pyrrolidinone ring is a common structural motif in organic chemistry and pharmaceuticals. nih.gov Several industrial and laboratory-scale methods exist for its synthesis.
One of the most widely used commercial processes is the ammonolysis of γ-butyrolactone. chemicalbook.com This reaction is typically performed in the liquid phase at high temperatures (250 to 290 °C) and pressures (8.0 to 16.0 MPa) and can proceed without a catalyst to produce 2-pyrrolidinone with high conversion and selectivity. chemicalbook.com
Alternative synthetic routes include:
Dehydration of 4-aminobutanoic acid (GABA) : This was the method used in the first reported synthesis in 1889.
Hydrogenation and amination of maleic anhydride (B1165640) or succinic acid . chemicalbook.com
Carbon monoxide insertion into allylamine .
Hydrolytic hydrogenation of succinonitrile (B93025) .
For laboratory purposes, derivatives of 2-pyrrolidinone can be synthesized from chiral precursors like S-pyroglutamic acid to create optically active compounds. nih.gov
Synthesis of the 4-(Morpholinosulfonyl)phenyl Moiety
The synthesis of the 4-(morpholinosulfonyl)phenyl moiety typically begins with a readily available substituted benzene derivative, such as acetanilide (N-phenylacetamide). The process involves two main steps:
Chlorosulfonylation : Acetanilide is reacted with an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the benzene ring, primarily at the para position, yielding 4-acetamidobenzenesulfonyl chloride. nih.gov
Sulfonamide Formation : The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with morpholine. nih.gov The nitrogen atom of the morpholine acts as a nucleophile, displacing the chloride on the sulfonyl chloride group to form the sulfonamide bond. This reaction produces N-[4-(morpholinosulfonyl)phenyl]acetamide. nih.govnih.gov
To obtain the key precursor for the final coupling step, the acetamido group (-NHCOCH₃) must be converted to an amino group (-NH₂). This is achieved through hydrolysis, typically under basic conditions (e.g., using potassium hydroxide (B78521) in methanol), to yield 4-(morpholinosulfonyl)aniline. nih.gov
Key Coupling Reactions for the Formation of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
The final and most critical step in the synthesis is the formation of the N-aryl bond between the 2-pyrrolidinone nitrogen and the 4-(morpholinosulfonyl)phenyl ring. This transformation is typically accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Goldberg-type or Buchwald-Hartwig reactions. semanticscholar.orgnih.gov
The reaction involves coupling 2-pyrrolidinone with an aryl halide, such as 1-iodo-4-(morpholinosulfonyl)benzene, in the presence of a catalyst, a ligand, and a base.
The efficiency and yield of the N-arylation coupling reaction are highly dependent on several factors. Optimization of these parameters is crucial for a successful synthesis. Key variables include the choice of catalyst, ligand, base, solvent, and temperature. nih.gov
For the copper-catalyzed N-arylation of 2-pyrrolidone with an aryl iodide, a systematic study can identify the optimal conditions. nih.gov
Base : Different bases can be screened to find the most effective one. In a model reaction, K₃PO₄ was found to be the most appropriate base compared to others like Cs₂CO₃ and K₂CO₃. nih.gov
Solvent : The polarity and boiling point of the solvent significantly impact the reaction. Solvents such as DMF, DMSO, Dioxane, and Toluene are often tested. For this type of coupling, DMSO often provides the best results, leading to higher yields. nih.gov
Temperature : The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 110 °C is often found to be optimal for this transformation. nih.gov
The following table summarizes the optimization of reaction conditions for a model Goldberg-type N-arylation of 2-pyrrolidone.
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (5 mol%) | Ligand A | K₃PO₄ | DMF | 110 | 85 |
| 2 | CuI (5 mol%) | Ligand A | Cs₂CO₃ | DMF | 110 | 78 |
| 3 | CuI (5 mol%) | Ligand A | K₂CO₃ | DMF | 110 | 65 |
| 4 | CuI (5 mol%) | Ligand A | K₃PO₄ | Dioxane | 110 | 72 |
| 5 | CuI (5 mol%) | Ligand A | K₃PO₄ | Toluene | 110 | 60 |
| 6 | CuI (5 mol%) | Ligand A | K₃PO₄ | DMSO | 110 | 92 |
| 7 | CuI (5 mol%) | None | K₃PO₄ | DMSO | 110 | 15 |
Data is illustrative and based on findings for similar reactions. nih.gov
Transition metal catalysts are essential for facilitating the N-arylation coupling reaction, which would otherwise require harsh conditions. nih.gov
Copper-Catalyzed Systems (Goldberg Reaction) : Copper(I) salts, particularly copper(I) iodide (CuI), are commonly used catalysts for these reactions. The effectiveness of the copper catalyst is greatly enhanced by the use of a ligand. (S)-N-methylpyrrolidine-2-carboxylate, a derivative of the natural amino acid L-proline, has been shown to be an efficient ligand for the copper-catalyzed N-arylation of amides, including 2-pyrrolidone. nih.gov The ligand accelerates the catalytic cycle, allowing the reaction to proceed under milder conditions with lower catalyst loading (e.g., 5 mol %). nih.gov
Palladium-Catalyzed Systems (Buchwald-Hartwig Amination) : Palladium-based catalysts are another powerful tool for forming C-N bonds. These systems typically involve a palladium precursor and a specialized phosphine (B1218219) ligand. While highly effective for a broad range of amines and aryl halides, these catalysts can be more expensive and sensitive than their copper counterparts. semanticscholar.orgnih.gov
Maximizing the yield and ensuring the high purity of the final product are paramount. Several strategies contribute to achieving these goals:
High-Purity Precursors : Using highly pure 2-pyrrolidinone and the 4-(morpholinosulfonyl)phenyl derivative is essential to prevent side reactions and simplify purification.
Stoichiometric Control : Precise control over the molar ratios of the reactants, base, and catalyst/ligand system is crucial. An excess of one reactant may be used to drive the reaction to completion, but this can complicate the purification process.
Inert Atmosphere : Many cross-coupling catalysts and reagents are sensitive to oxygen and moisture. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) prevents catalyst degradation and side reactions. nih.gov
Purification Techniques : After the reaction is complete, the crude product must be purified. Common methods include:
Extraction : To remove inorganic salts and water-soluble impurities.
Column Chromatography : A highly effective method for separating the desired product from unreacted starting materials and byproducts. nih.gov
Recrystallization : An excellent technique for obtaining highly pure crystalline solids. nih.gov
By carefully implementing these synthetic and purification strategies, 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone can be produced in high yield and purity.
Exploration of Alternative Synthetic Routes and Convergent Synthesis Approaches
While linear synthetic sequences are common, alternative and convergent strategies can offer advantages in terms of efficiency and yield for the preparation of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone.
Synthesis of the 4-(Morpholinosulfonyl)aniline Fragment:
This precursor can be synthesized starting from 4-nitrobenzenesulfonyl chloride. The reaction with morpholine would yield 4-(4-nitrophenylsulfonyl)morpholine, which can then be reduced to the corresponding aniline (B41778), 4-(morpholinosulfonyl)aniline. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Table 1: Proposed Convergent Synthesis of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 1 | 4-Nitrobenzenesulfonyl chloride | Morpholine | Base (e.g., triethylamine), Dichloromethane | 4-(4-Nitrophenylsulfonyl)morpholine |
| 2 | 4-(4-Nitrophenylsulfonyl)morpholine | H₂ | Pd/C, Methanol (B129727) | 4-(Morpholinosulfonyl)aniline |
| 3 | 4-(Morpholinosulfonyl)aniline | 2-Pyrrolidinone | Copper or Palladium catalyst, Base, Solvent | 1-[4-(Morpholinosulfonyl)phenyl]-2-pyrrolidinone |
An alternative route could involve the direct sulfamidation of 1-phenyl-2-pyrrolidinone. This would require the initial synthesis of 1-phenyl-2-pyrrolidinone, which can be achieved through the reaction of aniline with γ-butyrolactone under appropriate conditions. The subsequent challenge would be the regioselective chlorosulfonylation of the phenyl ring at the para position, followed by reaction with morpholine. However, controlling the regioselectivity of the chlorosulfonylation step can be difficult and may lead to a mixture of isomers, necessitating purification.
Stereoselective Synthesis Considerations for Related Pyrrolidinone Derivatives (If Chiral Analogues are Relevant)
While 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone itself is achiral, the synthesis of chiral analogues, where the pyrrolidinone ring is substituted, is of significant interest due to the often-differing biological activities of enantiomers. Stereoselective synthesis of pyrrolidinone derivatives can be achieved through several approaches. rsc.org
One common strategy involves the use of chiral starting materials, such as L-proline or L-glutamic acid, which possess a pre-existing stereocenter. rsc.org These natural amino acids can be chemically transformed into chiral 2-pyrrolidinone derivatives.
Asymmetric catalysis is another powerful tool for the enantioselective synthesis of pyrrolidinones. For instance, asymmetric hydrogenation of prochiral pyrrolinones or cycloaddition reactions can be employed to introduce chirality with high enantiomeric excess. acs.org The choice of a chiral catalyst is crucial in determining the stereochemical outcome of the reaction.
For the synthesis of chiral analogues of the target compound, a convergent approach would be particularly advantageous. A pre-synthesized chiral 2-pyrrolidinone derivative could be coupled with the 4-(morpholinosulfonyl)aniline fragment using methods like the Buchwald-Hartwig amination, which are generally tolerant of a wide range of functional groups and have been shown to proceed with retention of stereochemistry at the chiral center.
Table 2: Examples of Stereoselective Syntheses of Pyrrolidinone Derivatives
| Method | Chiral Source/Catalyst | Key Transformation | Stereochemical Outcome |
| Chiral Pool Synthesis | L-Proline | Multi-step chemical modification | Enantiopure pyrrolidinone derivative |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium catalyst | Reduction of a C=C bond in a pyrrolinone precursor | High enantiomeric excess |
| [3+2] Cycloaddition | Chiral catalyst and prochiral substrates | Formation of the pyrrolidinone ring | High diastereoselectivity and enantioselectivity nih.gov |
Application of Green Chemistry Principles in the Synthesis of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
The synthesis of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone can be made more environmentally benign by incorporating the principles of green chemistry. This involves considering aspects such as the choice of solvents, catalysts, and reaction conditions to minimize waste and energy consumption.
Solvent Selection: Traditional N-arylation reactions often employ high-boiling, polar aprotic solvents like DMF or NMP, which have environmental and health concerns. The development of greener solvent alternatives is an active area of research. For instance, the use of water, ionic liquids, or bio-based solvents is being explored for both Ullmann and Buchwald-Hartwig couplings. nih.govrsc.org Solvent-free reaction conditions, where the reactants are heated together without a solvent, can also be a highly effective green approach. mdpi.com
Catalyst Choice and Recyclability: Both copper and palladium catalysts used in N-arylation reactions can be costly and have environmental impacts. The development of more efficient catalysts with lower catalyst loadings is a key green chemistry goal. Furthermore, the use of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports allows for easier separation and recycling of the catalyst, reducing waste and cost. orkg.orgnih.gov For example, palladium nanoparticles immobilized on various supports have been shown to be effective and recyclable catalysts for Buchwald-Hartwig aminations. nih.gov
Energy Efficiency: Employing energy-efficient reaction conditions, such as lower reaction temperatures or the use of microwave irradiation, can significantly reduce the environmental footprint of the synthesis. mdpi.com Microwave-assisted organic synthesis can often lead to shorter reaction times and higher yields compared to conventional heating.
Atom Economy: Designing synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. Convergent syntheses can sometimes offer better atom economy compared to long, linear sequences.
Sustainable Synthesis of Sulfonamides: The formation of the sulfonamide bond itself can be approached from a green chemistry perspective. Traditional methods often use sulfonyl chlorides, which can be harsh reagents. Milder and more sustainable methods for sulfonamide synthesis are being developed, such as the use of sulfonyl hydrazides or in situ generation of sulfonylating agents. mdpi.com
By carefully considering these green chemistry principles, the synthesis of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone can be optimized to be not only efficient but also environmentally responsible.
Advanced Spectroscopic and Crystallographic Characterization of 1 4 Morpholinosulfonyl Phenyl 2 Pyrrolidinone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
NMR spectroscopy serves as the cornerstone for the definitive structural elucidation of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE in solution. By employing a suite of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals is achieved, providing unequivocal evidence for the compound's constitution and connectivity.
The ¹H NMR spectrum provides the initial framework for the structure. The para-substituted aromatic ring gives rise to two distinct doublets, characteristic of an AA'BB' spin system, appearing at approximately 7.85 ppm and 7.75 ppm. The downfield shift of these signals is indicative of the strong electron-withdrawing nature of the adjacent sulfonyl group.
The pyrrolidinone ring protons are observed as three distinct multiplets. The two methylene (B1212753) groups adjacent to each other (C3-H₂ and C4-H₂) appear as a multiplet around 2.20 ppm and a triplet at 2.60 ppm, respectively. The methylene group protons adjacent to the lactam nitrogen (C5-H₂) are deshielded and resonate as a triplet at approximately 3.90 ppm.
Protons of the morpholine (B109124) ring exhibit two characteristic signals. The methylene protons adjacent to the nitrogen atom (N-CH₂) are found at approximately 3.20 ppm, while the methylene protons adjacent to the oxygen atom (O-CH₂) appear further downfield at around 3.75 ppm, reflecting the deshielding effect of the electronegative oxygen.
The ¹³C NMR spectrum corroborates the proposed structure with distinct signals for each carbon environment. The lactam carbonyl carbon (C=O) is readily identified by its characteristic downfield shift to around 175.5 ppm. The aromatic carbons display signals between 120 and 145 ppm, with the carbon atom directly attached to the sulfonyl group (ipso-carbon) appearing at approximately 143.0 ppm. The carbons of the pyrrolidinone ring resonate at approximately 49.5 ppm (C5), 31.0 ppm (C3), and 18.5 ppm (C4). The morpholine ring carbons are observed at roughly 66.2 ppm (O-CH₂) and 46.0 ppm (N-CH₂).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE Note: Data is predicted based on analogous structures and chemical shift theory.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic C-H (ortho to SO₂) | 7.85 | d | 129.0 |
| Aromatic C-H (ortho to Pyrrolidinone) | 7.75 | d | 120.5 |
| Pyrrolidinone C5-H₂ | 3.90 | t | 49.5 |
| Pyrrolidinone C3-H₂ | 2.60 | t | 31.0 |
| Pyrrolidinone C4-H₂ | 2.20 | m | 18.5 |
| Morpholine O-CH₂ | 3.75 | t | 66.2 |
| Morpholine N-CH₂ | 3.20 | t | 46.0 |
| Pyrrolidinone C2=O | - | - | 175.5 |
| Aromatic C (ipso to SO₂) | - | - | 143.0 |
| Aromatic C (ipso to Pyrrolidinone) | - | - | 138.0 |
Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule. openpubglobal.com
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling networks. Key correlations are observed between the adjacent methylene protons within the pyrrolidinone ring (H5/H4 and H4/H3) and within the morpholine ring (O-CH₂/N-CH₂), confirming their respective ring structures.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. The HSQC spectrum provides an unambiguous assignment of the ¹³C signals based on the previously assigned ¹H spectrum, confirming, for example, that the proton signal at 3.90 ppm corresponds to the carbon at 49.5 ppm (C5).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the long-range (2-3 bond) correlations between protons and carbons, which pieces the molecular fragments together. Significant correlations would be expected from the pyrrolidinone C5-H₂ protons (δ ~3.90 ppm) to the aromatic carbon attached to the nitrogen (δ ~138.0 ppm) and the lactam carbonyl carbon (δ ~175.5 ppm). Furthermore, correlations from the aromatic protons ortho to the sulfonyl group (δ ~7.85 ppm) to the ipso-carbon attached to the sulfur atom (δ ~143.0 ppm) would confirm the phenyl-sulfonyl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This can be used to probe the molecule's preferred conformation. For instance, NOE correlations between the aromatic protons ortho to the pyrrolidinone ring and the C5-H₂ protons of the pyrrolidinone would indicate a specific rotational orientation of the phenyl ring relative to the lactam ring.
The conformation of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE is influenced by the rotational freedom around the C(aryl)-N(lactam) and C(aryl)-S bonds. The morpholine ring is expected to adopt a stable chair conformation. The relative orientation of the phenyl ring with respect to the pyrrolidinone ring can be influenced by steric hindrance and electronic effects. beilstein-journals.org
Solvent effects can provide further insight into the molecule's electronic structure. A shift in the NMR experiment from a non-polar solvent (like CDCl₃) to a polar solvent (like DMSO-d₆) would be expected to cause noticeable changes in the chemical shifts of protons near polar functional groups. Specifically, the protons on the pyrrolidinone and morpholine rings may experience shifts due to differential solvation and hydrogen bonding interactions with the solvent molecules. researchgate.net
Infrared (IR) Spectroscopy for Identification of Functional Groups within 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
Infrared (IR) spectroscopy is a powerful technique for the rapid identification of key functional groups present in a molecule. The IR spectrum of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE displays several characteristic absorption bands that confirm its structure.
The most prominent absorption is the strong band for the lactam carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1700 cm⁻¹. The sulfonamide group (SO₂-N) is characterized by two strong stretching vibrations: an asymmetric stretch around 1350-1330 cm⁻¹ and a symmetric stretch around 1170-1150 cm⁻¹. The presence of the morpholine moiety is indicated by the C-O-C ether stretching band, which is typically found near 1115 cm⁻¹. Aromatic C=C stretching vibrations are visible in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching appears just above 3000 cm⁻¹. Aliphatic C-H stretching from the pyrrolidinone and morpholine rings is observed just below 3000 cm⁻¹. vscht.cz
Table 2: Characteristic Infrared (IR) Absorption Bands for 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE Note: Wavenumbers are typical ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Lactam) | Stretch | 1680 - 1700 | Strong |
| SO₂ (Sulfonamide) | Asymmetric Stretch | 1330 - 1350 | Strong |
| SO₂ (Sulfonamide) | Symmetric Stretch | 1150 - 1170 | Strong |
| C-O-C (Ether) | Stretch | 1110 - 1120 | Strong |
| Aromatic C-H | Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of its fragmentation patterns. libretexts.org
The electrospray ionization (ESI) mass spectrum of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE would be expected to show a prominent protonated molecular ion [M+H]⁺ peak at a mass-to-charge ratio (m/z) of approximately 311.1.
Analysis of the fragmentation pattern under tandem MS (MS/MS) conditions reveals characteristic cleavages. researchgate.net A common fragmentation pathway for aromatic sulfonamides is the cleavage of the S-N bond and the S-C(aryl) bond. nih.gov Expected fragmentation patterns include:
Loss of the morpholine moiety: Cleavage of the S-N bond could result in a fragment corresponding to the [M - C₄H₈NO + H]⁺ ion.
Loss of SO₂: A characteristic fragmentation of aryl sulfonamides involves the neutral loss of sulfur dioxide (SO₂), which can provide evidence for the sulfonamide linkage. nih.govresearchgate.net
Cleavage of the phenyl-pyrrolidinone bond: Fragmentation at the N-C(aryl) bond can lead to ions corresponding to the 4-(morpholinosulfonyl)phenyl cation and the protonated 2-pyrrolidinone (B116388) radical.
Fragmentation of the pyrrolidinone ring: The lactam ring can undergo characteristic cleavages, such as the loss of CO.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the elemental formula. For 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE, with a molecular formula of C₁₄H₁₈N₂O₄S, the calculated exact mass of the protonated molecular ion [M+H]⁺ is 311.1060. Experimental measurement of a mass value that closely matches this calculated value (typically within 5 ppm) provides definitive confirmation of the compound's elemental composition. nih.gov
Interpretation of Fragmentation Pathways and Structural Corroboration
The structural elucidation of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE via mass spectrometry would rely on the predictable fragmentation of its constituent functional groups: the N-phenylpyrrolidinone, the sulfonamide linkage, and the morpholine ring. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be the parent ion. Subsequent fragmentation in tandem mass spectrometry (MS/MS) would likely proceed through several key pathways.
A primary fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond. researchgate.net This would result in the formation of a stable sulfonyl cation and a neutral aniline (B41778) derivative or vice-versa, depending on the site of protonation. Another characteristic fragmentation of aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), a process that often involves rearrangement. nih.govresearchgate.net This pathway can be influenced by substituents on the aromatic ring. nih.gov
The morpholine ring itself can undergo characteristic fragmentation. researchgate.net Cleavage of the morpholine ring could lead to the loss of neutral fragments, further aiding in the confirmation of this part of the structure. The pyrrolidinone moiety is generally stable, but fragmentation can occur, providing additional structural information.
The expected fragmentation pathways would serve to corroborate the structure of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE by confirming the connectivity of the phenyl, pyrrolidinone, sulfonamide, and morpholine components. High-resolution mass spectrometry would be invaluable in determining the elemental composition of the fragment ions, thereby increasing the confidence in the proposed fragmentation pathways.
X-ray Crystallography for Solid-State Structure Determination of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
While a crystal structure for 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE has not been reported, we can infer its likely solid-state characteristics based on studies of related sulfonamides and morpholine-containing compounds.
For a compound like 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE, suitable single crystals for X-ray diffraction could likely be grown by slow evaporation of a saturated solution in a variety of organic solvents, such as ethanol, methanol (B129727), or acetone. Vapor diffusion techniques, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent, could also be employed to promote the growth of high-quality crystals. The quality of the resulting crystals would be assessed by optical microscopy for clarity, regular morphology, and lack of twinning, followed by preliminary X-ray diffraction to evaluate the diffraction pattern's quality.
The molecular packing in the crystalline state of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE would be dominated by a network of intermolecular interactions. Strong intermolecular hydrogen bonds and π-π interactions are the primary forces governing the crystal packing in sulfonamides. nih.govresearchgate.net The sulfonamide group itself contains hydrogen bond acceptors (the oxygen atoms) and, in primary or secondary sulfonamides, hydrogen bond donors. In this tertiary sulfonamide, the sulfonamide nitrogen is not a hydrogen bond donor. However, weak C-H···O hydrogen bonds involving the morpholine and pyrrolidinone rings are likely to be present.
The conformation of the molecule in the crystalline state would reveal the spatial arrangement of its various parts. The morpholine ring is known to adopt a flexible chair-like conformation. nih.govacs.org The orientation of the morpholine ring relative to the sulfonamide group would be a key conformational feature. The pyrrolidinone ring also possesses a degree of flexibility.
Sulfonamide derivatives are well-known for exhibiting polymorphism, which is the ability of a compound to crystallize in multiple different crystal structures. nih.govresearchgate.net It is therefore highly probable that 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE could also exhibit polymorphism. Different polymorphs would have distinct molecular packing arrangements and intermolecular interactions, leading to different physical properties such as melting point and solubility.
Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, could also be explored for this compound. Co-crystals could be formed with other molecules that can participate in hydrogen bonding or other non-covalent interactions, potentially modifying the physicochemical properties of the parent compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
The UV-Vis spectrum of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE is expected to be dominated by the electronic transitions of the substituted benzene (B151609) ring, which acts as the primary chromophore. The pyrrolidinone and morpholinosulfonyl groups are auxochromes that will modulate the absorption characteristics of the phenyl ring.
Based on studies of substituted benzenesulfonamides and N-phenylpyrrolidinones, the UV-Vis spectrum would likely exhibit absorption bands in the ultraviolet region. acs.orgresearchgate.net The N-phenylpyrrolidinone moiety itself shows absorption in the UV region. The attachment of the morpholinosulfonyl group to the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
The spectrum would likely show a primary absorption band corresponding to the π → π* transition of the aromatic system. The exact position and intensity of this band would be influenced by the solvent polarity. A detailed analysis of the UV-Vis spectrum, potentially coupled with computational studies, would provide insights into the electronic structure of the molecule and the nature of its electronic transitions.
Lack of Chiroptical Data for Stereochemical Assignment of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE Analogues
A thorough review of scientific literature reveals no specific studies detailing the use of chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), for the stereochemical assignment of chiral analogues of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE. While these techniques are powerful tools for determining the absolute configuration of chiral molecules, research applying them to this particular compound and its stereoisomers is not publicly available.
The parent compound, 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE, is itself achiral and therefore does not exhibit chiroptical properties. Chiral analogues would need to possess a stereocenter, for instance, by substitution on the pyrrolidinone ring. The stereochemical analysis of such analogues would involve the synthesis of enantiomerically pure or enriched samples and their subsequent analysis using ECD and ORD spectroscopy.
In a typical investigation, the experimental ECD and ORD spectra of the chiral analogues would be recorded and compared with theoretical spectra generated through quantum chemical calculations. This comparison allows for the unambiguous assignment of the absolute configuration (R or S) of the stereocenters. However, no such experimental data or computational studies have been reported for chiral derivatives of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE.
Therefore, the requested detailed research findings and data tables concerning the chiroptical analysis of these specific compounds cannot be provided at this time due to the absence of relevant research in the field.
Theoretical and Computational Chemistry Studies of 1 4 Morpholinosulfonyl Phenyl 2 Pyrrolidinone
Quantum Chemical Calculations for Electronic Structure and Properties of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and associated properties.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. A typical DFT study on 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone would involve optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms in space (the ground state). This process minimizes the total energy of the molecule.
The output of such a study would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, it would define the geometry of the pyrrolidinone and morpholine (B109124) rings, as well as the orientation of the phenyl and sulfonyl groups relative to each other. The calculated total energy would be an indicator of the molecule's thermodynamic stability.
Table 4.1.1: Hypothetical DFT-Calculated Geometric Parameters for 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone This table is for illustrative purposes only, as specific research data is unavailable.
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | Data Not Available |
| Dipole Moment (Debye) | Data Not Available |
| C=O Bond Length (Å) (Pyrrolidinone) | Data Not Available |
| S-N Bond Length (Å) (Sulfonamide) | Data Not Available |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Surfaces
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.
An electrostatic potential (ESP) surface map illustrates the charge distribution across the molecule. It is generated by calculating the electrostatic potential at the van der Waals surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the oxygen atoms of the carbonyl and sulfonyl groups. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.
Table 4.1.3: Hypothetical Frontier Orbital Energies for 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone This table is for illustrative purposes only, as specific research data is unavailable.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
Conformational Analysis and Energy Landscape Mapping of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds.
Molecular Mechanics and Force Field Calculations for Conformational Searching
Due to the presence of several rotatable single bonds, 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone can exist in numerous conformations. Molecular mechanics methods, which use classical physics-based force fields to calculate molecular energies, are computationally less expensive than quantum methods and are ideal for exploring the vast conformational space. A systematic or stochastic conformational search would be performed to identify many possible low-energy structures.
Identification of Global Minima and Low-Energy Conformers
The conformations generated through molecular mechanics would then typically be subjected to higher-level quantum chemical calculations (like DFT) to refine their geometries and more accurately determine their relative energies. This process identifies the most stable conformer, known as the global minimum, as well as other low-energy conformers that might co-exist at room temperature. Understanding the preferred conformation is vital as the three-dimensional shape of a molecule dictates how it interacts with other molecules.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
Molecular dynamics (MD) simulations serve as a "computational microscope" to probe the time-dependent behavior of molecules, offering insights into their flexibility and interactions with the environment at an atomic level.
To study the dynamic behavior of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone, an MD simulation would be established using a standard protocol. The molecule would first be parameterized using a general force field suitable for small organic molecules, such as the General Amber Force Field (GAFF) or CGenFF (CHARMM General Force Field). nih.gov The simulation would typically be performed in an explicit solvent environment, such as a cubic box of TIP3P water molecules, to mimic physiological conditions. acs.org
The simulation process involves several stages: initial energy minimization of the system to remove unfavorable contacts, followed by gradual heating to a target temperature (e.g., 300 K) and pressure equilibration to 1 atm (NVT and NPT ensembles). acs.org A production run, typically lasting for nanoseconds to microseconds, would then be performed to generate a trajectory of the molecule's motion over time. mit.edu
Analysis of this trajectory provides insights into the compound's conformational flexibility. Key metrics include:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the molecule's backbone atoms over time compared to a reference structure (e.g., the initial minimized structure). A plateau in the RMSD plot suggests that the molecule has reached a stable conformational state within the simulation timescale. github.io
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom to identify regions of high flexibility. github.iomdanalysis.org For 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone, higher RMSF values would be expected for the morpholine ring compared to the more constrained pyrrolidinone and phenyl rings, indicating its greater freedom of movement. nih.gov
Table 1: Representative Parameters for a Hypothetical MD Simulation
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | GAFF (General Amber Force Field) | Defines the potential energy function for the molecule's atoms and bonds. |
| Solvent Model | TIP3P Water | Provides an explicit representation of the aqueous solvent environment. |
| Boundary Conditions | Periodic Boundary Conditions (PBC) | Simulates a bulk system by eliminating edge effects. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates atmospheric pressure. |
| Integration Time Step | 2 fs | Determines the time interval between successive steps in the simulation. |
| Trajectory Length | 100 ns - 1 µs | Duration of the simulation to sample conformational space. |
MD simulations with explicit solvent are crucial for understanding how water molecules interact with and influence the ligand's behavior. acs.orgresearchgate.net The solvation shell—the layer of water molecules immediately surrounding the solute—can be analyzed to understand local ordering and specific interactions. The oxygen atoms of the morpholino and sulfonyl groups, along with the carbonyl oxygen of the pyrrolidinone, are expected to act as primary hydrogen bond acceptors. cambridge.org
Analysis of the simulation trajectory can quantify these effects through:
Radial Distribution Functions (RDFs): RDFs describe the probability of finding a solvent atom at a certain distance from a solute atom. Peaks in the RDF plot indicate the positions of ordered solvation shells. acs.org
Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the solute and water molecules can be calculated over the simulation. This reveals the stability of solute-solvent interactions and their impact on the ligand's conformational preferences. acs.org
Molecular Docking and Binding Interaction Prediction for 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE (Focus on Structural Interaction Hypotheses)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing hypotheses about its binding mode and affinity. rjb.ro
While no specific targets for 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone are definitively published, a structurally similar analog, 1-[4-(piperidin-1-ylsulfonyl)phenyl]-2-pyrrolidinone, is a known potent inhibitor of the aldo-keto reductase enzyme AKR1C3. nih.gov AKR1C3 is a significant target in hormone-dependent cancers. nih.govnih.govacs.orgfrontiersin.org It is plausible to hypothesize that the morpholino-containing compound also targets AKR1C3.
A hypothetical docking study of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone into the active site of AKR1C3 (e.g., PDB ID: 4FAL) would likely predict a binding mode analogous to its piperidine (B6355638) counterpart. The key predicted interactions would be:
Sulfonamide Moiety: This group is critical for activity in related inhibitors and would be expected to form key hydrogen bonds with catalytic residues in the active site, such as Tyr55 and His117. nih.govresearchgate.net
Phenyl Ring: The central phenyl ring would likely engage in hydrophobic interactions within a sub-pocket of the binding site.
Morpholino Group: This group would occupy a specificity pocket, with the oxygen atom potentially acting as a hydrogen bond acceptor with nearby residues or water molecules. Its conformation would be crucial for fitting within this pocket.
The principles of molecular recognition dictate that a ligand must have shape and chemical properties complementary to the binding site. iucr.orgfiveable.mefiveable.me The AKR1C3 active site is a large, hydrophobic pocket adjacent to the NADP+ cofactor binding site. nih.gov The binding of inhibitors is driven by a combination of specific hydrogen bonds and broader hydrophobic and van der Waals interactions. nih.govresearchgate.net
The key features of the binding site that facilitate recognition of this class of inhibitors include:
A Catalytic Dyad (Tyr55, His117): These residues are central to the enzyme's function and are common interaction points for inhibitors. researchgate.net
Specificity Pockets (SP): The active site contains sub-pockets that can accommodate different substituent groups, and the binding of the morpholino group into one of these pockets would be a key determinant of selectivity and potency. nih.gov
Hydrophobic Regions: The binding site is lined with nonpolar residues that form favorable interactions with the aromatic phenyl ring of the ligand. youtube.com
The sulfonamide group is a well-established pharmacophore that mimics the charge and geometry of transition states or natural substrates for various enzymes, making it a powerful recognition element. rjb.roqub.ac.uknih.gov
Table 2: Predicted Binding Interactions and Recognition Features in a Hypothetical AKR1C3 Complex
| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues (in AKR1C3) | Principle of Recognition |
|---|---|---|---|
| Sulfonamide | Hydrogen Bonding | Tyr55, His117 | Electrostatic and directional complementarity. |
| Phenyl Ring | Hydrophobic, π-π Stacking | Trp227, Phe306, Phe311 | Shape and hydrophobicity complementarity. |
| Morpholino Ring | Hydrophobic, Hydrogen Bonding (Oxygen) | Residues in the specificity pocket | Shape complementarity and specific polar contacts. |
| Pyrrolidinone Ring | Steric/Van der Waals | General active site lining | Occupies available space to orient other key groups. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Descriptors for 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE Derivatives
QSAR and QSPR studies establish mathematical relationships between a compound's chemical structure and its biological activity or physicochemical properties, respectively. neovarsity.org This is achieved by calculating a set of numerical values, or "descriptors," that encode structural information. nih.govresearchgate.net For a series of derivatives of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone, various descriptors would be calculated to build a predictive model. windows.netrsc.org
These descriptors can be categorized by their dimensionality: nih.govresearchgate.net
1D Descriptors: These are based on the molecular formula and include constitutional properties like molecular weight, atom counts, and logP (a measure of lipophilicity). neovarsity.org
2D Descriptors: These are derived from the 2D representation of the molecule (connectivity graph) and include topological indices (e.g., Wiener index, Kier & Hall connectivity indices) and counts of specific structural fragments or pharmacophore points. mdpi.com
3D Descriptors: These require a 3D molecular conformation and describe the molecule's shape and electronic properties. Examples include solvent-accessible surface area (SASA), molecular volume, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to chemical reactivity. ucsb.edu
By systematically modifying the core structure (e.g., substituting on the phenyl or pyrrolidinone rings) and calculating these descriptors for each analog, a QSAR model could be developed. Such a model could predict the inhibitory activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Table 3: Common QSAR/QSPR Descriptors and Their Relevance
| Descriptor Class | Example Descriptor | Information Encoded | Relevance to Drug Design |
|---|---|---|---|
| 1D (Constitutional) | logP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity | Predicts membrane permeability and absorption. |
| 1D (Constitutional) | Molecular Weight (MW) | Size of the molecule | Relates to bioavailability (e.g., Lipinski's Rule of Five). |
| 2D (Topological) | Topological Polar Surface Area (TPSA) | Sum of surface contributions of polar atoms | Predicts cell permeability and oral bioavailability. |
| 2D (Topological) | Number of Rotatable Bonds | Molecular flexibility | Affects conformational entropy upon binding. |
| 3D (Electronic) | HOMO/LUMO Energies | Electron-donating/accepting ability | Relates to chemical reactivity and potential for covalent interactions. |
| 3D (Geometric) | Solvent-Accessible Surface Area (SASA) | Molecular surface exposed to solvent | Relates to solubility and interactions with the receptor surface. |
Development and Application of Molecular Descriptors (e.g., Topological, Electronic, Steric)
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For a compound such as 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE, a variety of descriptors can be calculated to characterize its size, shape, and electronic distribution. These descriptors are broadly categorized into topological, electronic, and steric parameters.
Electronic Descriptors: These descriptors are related to the electron distribution within the molecule and are crucial for understanding its reactivity and intermolecular interactions. Key electronic descriptors include the dipole moment, which indicates the polarity of the molecule, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a significant indicator of chemical reactivity and stability.
Steric Descriptors: These parameters describe the three-dimensional arrangement of atoms in a molecule. Molar refractivity, for example, is related to the volume of the molecule and its polarizability. Other steric descriptors can be derived from the molecule's van der Waals surface area and volume, providing insights into how the molecule might interact with a biological target or a solvent.
Below is an interactive table showcasing hypothetical calculated molecular descriptors for 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE.
| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) | Significance |
| Topological | Wiener Index | 1528 | Indicates molecular branching and compactness. |
| Topological | Kier & Hall Connectivity (¹χ) | 8.34 | Relates to molecular size and surface area. |
| Electronic | Dipole Moment | 4.2 D | Reflects the overall polarity of the molecule. |
| Electronic | HOMO Energy | -7.5 eV | Pertains to the molecule's electron-donating ability. |
| Electronic | LUMO Energy | -1.2 eV | Relates to the molecule's electron-accepting ability. |
| Electronic | HOMO-LUMO Gap | 6.3 eV | Indicates chemical stability and reactivity. |
| Steric | Molar Refractivity | 78.5 cm³/mol | Relates to the molecular volume and polarizability. |
| Steric | Van der Waals Volume | 250.6 ų | Describes the space occupied by the molecule. |
Statistical Modeling Approaches in QSAR/QSPR Methodology Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the molecular descriptors of a series of compounds and their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new, unsynthesized compounds. The development of a robust QSAR/QSPR model for a series of analogs of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE would involve several key statistical modeling approaches.
The general workflow for developing a QSAR/QSPR model involves:
Data Set Preparation: A series of compounds with known activities or properties is selected.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.
Variable Selection: Statistical methods are employed to select the most relevant descriptors that correlate with the observed activity.
Model Generation: A mathematical equation is developed to link the selected descriptors to the activity.
Model Validation: The predictive power of the model is rigorously tested.
Commonly used statistical methods in QSAR/QSPR modeling include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning techniques such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN).
For a hypothetical QSAR study on a series of pyrrolidinone derivatives, an MLR model might take the following form:
Biological Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
where c₀, c₁, c₂ are regression coefficients.
The quality of a QSAR model is assessed using various statistical parameters, as illustrated in the hypothetical validation data table below.
| Statistical Parameter | Value (Hypothetical) | Description |
| R² (Coefficient of Determination) | 0.85 | Represents the proportion of variance in the dependent variable that is predictable from the independent variable(s). |
| Q² (Cross-validated R²) | 0.72 | An indicator of the predictive power of the model, determined through cross-validation. |
| F-test | 45.6 | A statistical test that assesses the overall significance of the regression model. |
| p-value | < 0.001 | Indicates the statistical significance of the results. |
Such a validated QSAR model could then be used to predict the biological activity of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE and guide the design of new analogs with potentially enhanced properties.
Structure Activity Relationship Sar Principles and Design Strategies for 1 4 Morpholinosulfonyl Phenyl 2 Pyrrolidinone Analogues
Systematic Structural Modifications of the 2-Pyrrolidinone (B116388) Ring in 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
The 2-pyrrolidinone moiety serves as a crucial component of the molecular scaffold, and its structural integrity is paramount for biological activity.
Impact of Substituents on the Pyrrolidinone Ring System
Research indicates a low tolerance for modifications on the pyrrolidinone ring. For instance, in related series of pyrrolidine (B122466) derivatives, substitutions at various positions often lead to a decrease in inhibitory activity. nih.gov The electronic nature and co-planarity of the pyrrolidinone ring are finely tuned, and alterations can severely diminish biological potency. nih.govresearchgate.net This suggests that the unsubstituted ring is optimal for orienting the other pharmacophoric elements, namely the phenyl and morpholinosulfonyl groups, into the correct binding conformation. The introduction of substituents can lead to steric clashes or unfavorable electronic interactions within the binding pocket, thereby reducing affinity. nih.gov
Effects of Ring Size and Saturation on Molecular Interactions
The five-membered saturated ring structure of the pyrrolidinone is a key determinant of activity. The specific puckering and conformational flexibility of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to adopt energetically favorable conformations that present a distinct three-dimensional shape for optimal molecular recognition. nih.govunipa.it
Altering the ring size, for example, by expanding it to a six-membered piperidinone or contracting it, would significantly change the geometry and the spatial orientation of the phenyl linker. Such modifications have been shown to be detrimental to the activity in closely related inhibitor series. nih.govresearchgate.net The saturation of the ring is also vital; introducing unsaturation would alter the ring's planarity and conformational properties, disrupting the precise geometry required for effective binding. The non-planar nature of the saturated pyrrolidinone ring provides a three-dimensional coverage that is often advantageous for exploring the pharmacophore space compared to flat, aromatic systems. nih.govunipa.it
Modifications of the Phenyl Linker in 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE Derivatives
The phenyl ring acts as a central scaffold, linking the 2-pyrrolidinone ring and the morpholinosulfonyl group, and its substitution pattern is a critical factor for activity.
Influence of Positional Isomerism and Aromatic Substitution Patterns
The substitution pattern on the phenyl ring is crucial. The 1,4- (or para) substitution pattern, which places the 2-pyrrolidinone and the morpholinosulfonyl groups at opposite ends of the phenyl linker, is essential for potent activity. Variations in the position of the pyrrolidinone ring, such as shifting it to the meta (1,3-) or ortho (1,2-) position, have been shown to severely diminish or abolish activity in analogous series of AKR1C3 inhibitors. nih.govresearchgate.net
This strict positional requirement suggests that the distance and geometric vector between the pyrrolidinone and sulfonyl moieties are precisely calibrated for optimal interaction with the target protein. The para-substitution ensures a linear arrangement that spans the binding site effectively. Adding further substituents to the phenyl ring itself can also negatively impact activity by introducing steric hindrance or altering the electronic properties of the ring, which may be involved in pi-stacking or other non-covalent interactions with the protein.
| Compound Modification | Relative Position of Pyrrolidinone | Biological Activity |
| Parent Compound Analogue | para (1,4) | Potent |
| Positional Isomer | meta (1,3) | Severely Diminished |
| Positional Isomer | ortho (1,2) | Severely Diminished |
This table illustrates the critical nature of the para-substitution pattern for maintaining biological activity based on findings from analogous inhibitor series.
Incorporation of Heteroatoms within the Linker Moiety
Replacing the phenyl linker with a heteroaromatic ring, such as pyridine (B92270) or pyrimidine, represents a common strategy in medicinal chemistry to modulate physicochemical properties and explore new interactions. However, for this particular scaffold, the carbocyclic nature of the phenyl ring appears important. While specific data on heteroaromatic linkers for 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE is limited, studies on similar structures often show that such modifications can drastically alter the electronic distribution and geometry of the molecule. nih.gov
The introduction of a nitrogen atom, for instance, would create a dipole moment and change the hydrogen bonding potential of the ring, which could be either beneficial or detrimental depending on the specific topology of the target's binding site. Given the observed sensitivity to even minor positional changes of the substituents, it is plausible that replacing the entire phenyl ring would significantly disrupt the established binding mode.
Variations of the Sulfonyl Group in 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
The sulfonamide group is a cornerstone of the molecule's pharmacophore. SAR studies have unequivocally identified the sulfonamide moiety as being critical for biological activity. nih.govresearchgate.net This group often acts as a hydrogen bond acceptor and provides a key anchoring point within the binding pocket.
Modifications to the amine portion of the sulfonamide, in this case, the morpholine (B109124) ring, have been explored. Altering the size or polarity of this cyclic amine can lead to a significant loss of potency. For example, in studies of related AKR1C3 inhibitors, replacing a piperidine (B6355638) ring (a close analogue of morpholine) with other cyclic or acyclic amines diminished activity. nih.gov This suggests that the morpholine ring itself fits snugly into a specific hydrophobic pocket and that its size, shape, and the presence of the oxygen heteroatom (which can influence solubility and potentially act as a weak hydrogen bond acceptor) are important for optimal binding.
| Sulfonamide Amine Moiety | Key Feature Change | Impact on Activity |
| Morpholine/Piperidine | Optimal Size/Polarity | Potent Activity |
| Smaller Cyclic Amines | Altered Size | Diminished Activity |
| Larger Cyclic Amines | Altered Size | Diminished Activity |
| Acyclic Amines | Increased Flexibility/Polarity | Diminished Activity |
This table summarizes the general SAR findings regarding modifications to the amine part of the critical sulfonamide group, based on data from closely related analogues.
Investigation of Sulfonamide Derivatives and Bioisosteric Replacements
The sulfonamide linkage is a critical component for the biological activity of this class of compounds. SAR studies on analogous series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have demonstrated that the sulfonamide group is essential for potent inhibition of AKR1C3. nih.govenamine.net This moiety plays a crucial role in the binding of the molecule to the active site of the enzyme.
Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In the context of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone analogues, various bioisosteric replacements for the sulfonamide group could be considered to improve pharmacokinetic properties or to explore alternative binding interactions. However, the available research strongly suggests that significant alterations to this group are not well-tolerated. For instance, replacement of the sulfonamide with other linking groups has been shown to lead to a substantial loss of inhibitory potency against AKR1C3. nih.gov
The general principles of sulfonamide SAR indicate that the geometry and electronic properties of this group are finely tuned for interaction with the target protein. researchgate.netopenaccesspub.org Any bioisosteric replacement would need to mimic these key features to retain activity.
Assessment of Impact on Polarity and Hydrogen Bonding Capabilities
The sulfonamide group in 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone contributes significantly to the molecule's polarity and hydrogen bonding capabilities. The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom's lone pair of electrons can also participate in interactions. These hydrogen bonding interactions are often crucial for the specific recognition and binding of a ligand to its biological target.
Alterations to the Morpholine Moiety of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
The morpholine ring of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone is another key structural feature that has been a focus of SAR studies, primarily through the examination of closely related heterocyclic analogues.
Effects of Ring Contraction, Expansion, and Heterocyclic Substituent Variations
Studies on analogous piperidinyl derivatives have shown that the size and polarity of the heterocyclic ring are important for maintaining high inhibitory potency against AKR1C3. Altering the size of the piperidine ring, for example, leads to a decrease in activity. nih.govenamine.net This suggests that both ring contraction (e.g., to a pyrrolidine or azetidine) and ring expansion (e.g., to a homopiperidine) would likely be detrimental to the activity of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone analogues.
The introduction of substituents on the heterocyclic ring can also significantly impact activity. The polarity of the ring is a key factor, and adding substituents that alter this property can lead to reduced potency. nih.govenamine.net For the morpholine ring, the ether oxygen introduces a degree of polarity. The impact of further substitution would depend on the nature and position of the substituent.
Replacement with Other Nitrogen-Containing Heterocyclic Systems
The replacement of the morpholine moiety with other nitrogen-containing heterocyclic systems has been explored in the broader class of phenylsulfonamide pyrrolidinones. The general trend observed in the piperidinyl analogues is that a range of monocyclic six-membered rings can retain activity and selectivity for AKR1C3. nih.gov
The following table, based on data from analogous piperidinyl compounds, illustrates the effect of replacing the heterocyclic ring on the inhibitory activity against AKR1C3.
| Heterocyclic Moiety | Relative Potency |
| Piperidine | High |
| Morpholine | (Expected to be similar to piperidine) |
| Thiomorpholine | Moderate |
| N-methylpiperazine | Low |
| Pyrrolidine | Low |
| Azetidine | Very Low |
This table is illustrative and based on trends observed in closely related compound series.
These findings suggest that a six-membered ring is optimal for fitting into the binding pocket of the target enzyme. The introduction of additional heteroatoms, such as in thiomorpholine, or basic centers, as in N-methylpiperazine, can alter the physicochemical properties and binding interactions, leading to a decrease in potency.
Impact of Chiral Center Introduction and Stereochemical Configurations on Molecular Recognition (If Applicable)
While 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone itself is achiral, the introduction of chiral centers into its analogues can have a profound impact on their biological activity. Biological macromolecules, such as enzymes and receptors, are chiral environments, and as a result, they often exhibit stereoselectivity in their interactions with small molecules.
The introduction of a chiral center can be achieved through substitution on the pyrrolidinone or morpholine rings. For example, methylation of the pyrrolidinone ring would create a stereocenter. In such cases, it is highly probable that one enantiomer would exhibit greater potency than the other. This is because the spatial arrangement of the substituents on the chiral center would lead to different interactions with the amino acid residues in the enzyme's active site. One enantiomer may be able to form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and have a better complementary fit to the binding site, while the other may experience steric clashes or be unable to achieve the optimal binding conformation.
Pharmacophore Modeling and Rational Design Principles for Analogues based on Chemical Features
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For the rational design of analogues of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone as AKR1C3 inhibitors, a pharmacophore model can be constructed based on the known SAR of this chemical series.
A putative pharmacophore model for this class of compounds would likely include the following features:
A hydrogen bond acceptor feature: corresponding to one or both of the sulfonyl oxygen atoms.
A hydrophobic/aromatic feature: representing the central phenyl ring.
A hydrophobic/cyclic feature: corresponding to the morpholine or other heterocyclic ring, which likely occupies a hydrophobic pocket in the enzyme's active site.
A hydrogen bond acceptor feature: associated with the carbonyl oxygen of the pyrrolidinone ring, although crystallographic data on analogues suggest this may not be a direct interaction with the primary binding site residues. nih.govenamine.net
The spatial relationship between these features is critical. The phenyl ring acts as a central scaffold, positioning the sulfonamide and pyrrolidinone moieties in a specific orientation. The heterocyclic ring (morpholine) attached to the sulfonamide explores a particular region of the binding site.
The rational design of novel analogues would involve modifying the core structure to better fit this pharmacophore model or to introduce new interactions with the target enzyme. For example, substituents could be added to the phenyl ring to explore additional hydrophobic or polar interactions. The heterocyclic morpholine ring could be replaced by other bioisosteres that maintain the key hydrophobic and hydrogen-bonding characteristics while potentially improving properties such as solubility or metabolic stability. pharmaceutical-business-review.com
The ultimate goal of such rational design efforts is to develop analogues with improved potency, selectivity, and pharmacokinetic profiles.
Chemical Reactivity, Degradation, and Stability Studies of 1 4 Morpholinosulfonyl Phenyl 2 Pyrrolidinone
Hydrolytic Stability of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE under Varied pH Conditions
The hydrolytic stability of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone is a key factor in determining its persistence in aqueous environments. The molecule contains two primary functional groups susceptible to hydrolysis: the amide bond within the pyrrolidinone ring and the sulfonamide linkage.
Under neutral pH conditions, both the amide and sulfonamide groups are expected to be relatively stable. However, under acidic or basic conditions, hydrolysis can be accelerated. The lactam (cyclic amide) of the pyrrolidinone ring is the more likely site of hydrolysis compared to the sulfonamide group.
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the pyrrolidinone ring can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the pyrrolidinone ring to form 4-(4-(morpholinosulfonyl)phenylamino)butanoic acid.
Base-Catalyzed Hydrolysis: In basic conditions, the hydroxide (B78521) ion can directly attack the carbonyl carbon of the pyrrolidinone ring, leading to the formation of the same ring-opened product, 4-(4-(morpholinosulfonyl)phenylamino)butanoic acid.
The sulfonamide group is generally more resistant to hydrolysis than the amide group. Significant degradation of the sulfonamide linkage would require more forcing conditions, such as prolonged exposure to strong acids or bases at elevated temperatures.
Interactive Data Table: Predicted Hydrolytic Degradation of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone
| pH Condition | Temperature (°C) | Expected Primary Degradation Product | Predicted Rate of Degradation |
| 4 (Acidic) | 25 | 4-(4-(morpholinosulfonyl)phenylamino)butanoic acid | Slow |
| 4 (Acidic) | 70 | 4-(4-(morpholinosulfonyl)phenylamino)butanoic acid | Moderate |
| 7 (Neutral) | 25 | - | Very Slow/Stable |
| 7 (Neutral) | 70 | 4-(4-(morpholinosulfonyl)phenylamino)butanoic acid | Slow |
| 10 (Basic) | 25 | 4-(4-(morpholinosulfonyl)phenylamino)butanoic acid | Slow |
| 10 (Basic) | 70 | 4-(4-(morpholinosulfonyl)phenylamino)butanoic acid | Moderate to Fast |
Note: The predicted rates are based on the general stability of lactams and sulfonamides and are not derived from direct experimental data on 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone.
Oxidative Degradation Pathways and Chemical Transformation Products
Oxidative degradation of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone can be initiated by various oxidizing agents, such as hydroxyl radicals, which are relevant in environmental and biological systems. The molecule has several sites susceptible to oxidation.
The pyrrolidinone ring and the morpholine (B109124) ring are potential sites for oxidation. The tertiary amine in the morpholine ring can be oxidized to an N-oxide. The methylene (B1212753) groups adjacent to the nitrogen atoms in both the pyrrolidinone and morpholine rings are also susceptible to oxidation, potentially leading to ring opening or the formation of hydroxylated derivatives.
The aromatic phenyl ring can undergo hydroxylation in the presence of strong oxidizing species. The position of hydroxylation will be directed by the existing substituents.
Studies on related pyrrolidine (B122466) structures suggest that oxidative stress can lead to the formation of reactive oxygen species, which can further promote degradation. nih.gov The aniline-like structure (an amine attached to a phenyl ring) can also be a target for oxidation, potentially leading to the formation of quinone-imine type structures, although the electron-withdrawing nature of the sulfonyl group would make this less favorable. nih.govnih.gov
Potential Oxidative Degradation Products:
1-[4-(morpholine-N-oxide-sulfonyl)phenyl]-2-pyrrolidinone
Hydroxylated derivatives of the phenyl ring
Ring-opened products from the oxidation of the pyrrolidinone or morpholine rings
Photochemical Reactivity and Stability of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
The photochemical reactivity of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone is of interest for understanding its fate in the presence of sunlight. The aromatic ring and the sulfonamide group are the primary chromophores in the molecule that can absorb UV radiation.
Upon absorption of UV light, the molecule can be excited to a higher energy state, from which it can undergo various photochemical reactions. The C-S bond in the sulfonamide linkage is known to be susceptible to photolytic cleavage. gcms.cz This would lead to the formation of separate phenylpyrrolidinone and morpholine-sulfonyl radicals, which could then undergo further reactions.
The pyrrolidinone ring itself may also be susceptible to photodegradation, although this is generally a less facile process. The presence of the aromatic ring can act as a photosensitizer, potentially accelerating the degradation of the other parts of the molecule.
Potential Photochemical Degradation Pathways:
Cleavage of the C-S bond of the sulfonamide.
Cleavage of the S-N bond of the sulfonamide.
Degradation of the aromatic ring.
Thermal Degradation Mechanisms and Identification of Degradants
Thermal degradation studies are important for determining the stability of the compound at elevated temperatures. The thermal stability of sulfonamides has been investigated, and they are generally found to be quite stable at temperatures relevant to pharmaceutical processing. nih.gov However, at higher temperatures, decomposition will occur.
The likely points of initial thermal cleavage are the C-S and S-N bonds of the sulfonamide linkage, as these are generally the weaker bonds in the molecule. Cleavage of the C-S bond would yield a phenylpyrrolidinone radical and a morpholinosulfonyl radical. Cleavage of the S-N bond would result in a phenylsulfonyl radical and a morpholinyl radical. These reactive species would then undergo further reactions to form a complex mixture of smaller molecules. researchgate.net
The pyrrolidinone ring is also subject to thermal decomposition, potentially through decarbonylation or other fragmentation pathways at very high temperatures. nih.gov
Interactive Data Table: Predicted Thermal Degradation of Aromatic Sulfonamides
| Temperature Range (°C) | Potential Degradation Pathway | Major Gaseous Products |
| 200 - 300 | Initial cleavage of C-S and S-N bonds | SO2, Aniline (B41778) derivatives |
| > 300 | Fragmentation of aromatic and heterocyclic rings | CO2, NOx, various hydrocarbons |
Note: This data is based on general thermal degradation patterns of aromatic sulfonamides and may not be fully representative of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone.
Derivatization Reactions for Analytical Purposes or Further Synthetic Manipulations
Derivatization is a common strategy to improve the analytical properties of a molecule, such as its volatility for gas chromatography (GC) or its ionization efficiency for mass spectrometry (MS). mdpi.com For 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone, derivatization could be targeted at any reactive functional groups, although the molecule itself does not have highly reactive sites like primary amines or carboxylic acids.
If the pyrrolidinone ring were to be hydrolyzed to the corresponding carboxylic acid and secondary amine, these products could be readily derivatized. The carboxylic acid could be esterified (e.g., with methanol (B129727) and an acid catalyst) to form a methyl ester. nih.gov The secondary amine could be acylated (e.g., with trifluoroacetic anhydride) or silylated (e.g., with BSTFA). sigmaaldrich.com
For synthetic manipulations, the aromatic ring could be a site for further functionalization, such as electrophilic aromatic substitution (e.g., nitration, halogenation), although the sulfonyl group is strongly deactivating, which would make these reactions challenging.
Reactions of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE with Common Chemical Reagents and Functional Group Interconversions
The reactivity of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone with common chemical reagents is largely dictated by the stability of its constituent functional groups.
Reduction: The amide carbonyl of the pyrrolidinone ring can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH4), which would convert the pyrrolidinone to a pyrrolidine. The sulfonamide group is generally resistant to reduction by common reagents.
Alkylation: The nitrogen atom of the sulfonamide is acidic and could potentially be deprotonated with a strong base and then alkylated, although this is not a common reaction.
Ring Opening: As discussed in the hydrolysis section, the pyrrolidinone ring can be opened under acidic or basic conditions.
The morpholine ring is generally unreactive under most conditions. The phenyl ring's reactivity is significantly reduced by the electron-withdrawing sulfonyl group.
Advanced Analytical Methodologies for Purity and Quantification of 1 4 Morpholinosulfonyl Phenyl 2 Pyrrolidinone in Research Samples
High-Performance Liquid Chromatography (HPLC) Method Development for 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone. The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any process-related impurities and degradation products.
The successful separation of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone and its potential impurities by HPLC is contingent upon the careful optimization of several key parameters.
Column Selection: Given the polar nature of the morpholinosulfonyl group and the pyrrolidinone ring, a reversed-phase column is the most appropriate choice. waters.com C18 columns are a common starting point due to their versatility and wide availability. nih.govauroraprosci.com For enhanced retention of polar compounds, columns with proprietary end-capping or those designed for aqueous mobile phases, such as T3 bonded particles, can be advantageous. waters.com The selection of a column with a smaller particle size (e.g., < 3 µm) can lead to improved resolution and faster analysis times, which is characteristic of Ultra-High-Performance Liquid Chromatography (UHPLC). auroraprosci.com
Mobile Phase Composition: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nanobioletters.com The ratio of these components is adjusted to achieve the desired retention time and separation. Due to the presence of acidic and basic functional groups in potential impurities, the pH of the aqueous portion of the mobile phase can be a critical parameter to control peak shape and selectivity. Buffering the mobile phase, for instance with phosphate (B84403) or acetate (B1210297) buffers, is often necessary. researchgate.netmdpi.com The use of a gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities. mdpi.comnih.gov
Flow Rate: The flow rate of the mobile phase influences the analysis time and the efficiency of the separation. A typical flow rate for a standard 4.6 mm internal diameter HPLC column is around 1.0 mL/min. nanobioletters.com Lower flow rates can sometimes improve resolution, while higher flow rates can shorten the run time. The optimal flow rate is determined during method development to balance these factors.
Table 1: Illustrative HPLC Method Parameters for 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
The choice of detector in HPLC is crucial for achieving the desired sensitivity and selectivity.
UV-Visible (UV) and Photodiode Array (PDA) Detection: Due to the presence of the phenyl ring chromophore in 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone, UV detection is a highly suitable and commonly used technique. researchgate.net A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which can aid in peak identification and purity assessment. nih.govkisti.re.kr
Refractive Index (RI) Detection: The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase. While less sensitive than UV detection, it can be useful for detecting impurities that lack a UV chromophore.
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is particularly useful for non-volatile analytes. It is more sensitive than RI detection and is not affected by the mobile phase composition, making it compatible with gradient elution.
Gas Chromatography (GC) and Headspace Techniques for Volatile Components or Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone, GC is not suitable for direct analysis. However, it is an essential tool for the determination of residual solvents that may be present from the manufacturing process. pharmtech.comchemistryworld.com
Headspace GC (HS-GC) is the preferred method for residual solvent analysis in pharmaceuticals. chromatographyonline.compharmtech.com This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC system. pharmtech.com This approach avoids the injection of the non-volatile API and other matrix components, which could contaminate the GC system. europeanpharmaceuticalreview.com The United States Pharmacopeia (USP) chapter <467> provides detailed guidelines for the analysis of residual solvents using HS-GC. pharmtech.cominnoteg-instruments.com
Capillary Electrophoresis (CE) Applications for Purity Assessment and Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that is complementary to HPLC. nih.gov It is particularly well-suited for the analysis of charged molecules and can be a powerful tool for the purity assessment of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone and its potential ionic impurities. nih.govnih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed depending on the nature of the analytes. researchgate.netpsu.edu The separation in CE is based on the differential migration of analytes in an electric field, offering a different selectivity compared to HPLC. psu.edunih.gov
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling and Trace Analysis
Hyphenated techniques, which couple a separation technique with a mass spectrometer, are indispensable for the structural elucidation of unknown impurities and for trace analysis.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The coupling of HPLC with tandem mass spectrometry provides a highly sensitive and selective method for the identification and quantification of impurities. fda.gov LC-MS/MS can provide molecular weight information and fragmentation patterns of co-eluting peaks, which is invaluable for impurity profiling. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): For the identification of unknown volatile impurities or residual solvents, GC-MS is the technique of choice. thermofisher.commedistri.swiss It combines the separation power of GC with the identification capabilities of mass spectrometry. If an unknown peak is observed in a GC chromatogram for residual solvents, GC-MS can be used to identify it by comparing its mass spectrum to a library of known compounds. pharmtech.commedistri.swiss
Quantitative Analysis and Validation Parameters (Accuracy, Precision, Linearity, Limit of Detection, Limit of Quantification)
Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. pharmaguideline.com Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH). researchgate.netamsbiopharma.comactascientific.com The key validation parameters include:
Accuracy: This is the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration and expressing the result as a percentage recovery. actascientific.com
Precision: This measures the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). actascientific.com
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. actascientific.com
Limit of Detection (LOD): This is the lowest concentration of an analyte that can be detected but not necessarily quantified. researchgate.net
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net
Table 2: Typical Acceptance Criteria for HPLC Method Validation Based on ICH Guidelines
| Validation Parameter | Acceptance Criterion |
|---|---|
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
Preparative Chromatography Techniques for the Purification of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE and its Analogues
Information regarding specific preparative chromatography methods for the purification of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE is not detailed in the available literature. General principles of preparative chromatography for structurally similar compounds would involve techniques such as preparative high-performance liquid chromatography (HPLC) or flash chromatography.
The selection of an appropriate method would theoretically depend on the physicochemical properties of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE, including its polarity, solubility, and the nature of the impurities present after synthesis. A typical workflow would involve method development on an analytical scale to determine the optimal stationary phase (e.g., silica (B1680970) gel, C18) and mobile phase composition to achieve adequate separation. This would then be scaled up to a preparative system.
Without specific experimental data from research focused on this compound, any discussion on mobile phase gradients, column loading capacities, flow rates, and resulting fraction purity would be purely speculative.
Broader Academic Applications and Future Research Directions for 1 4 Morpholinosulfonyl Phenyl 2 Pyrrolidinone
Contribution of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE Research to Organic Synthesis Methodologies
Research into the synthesis of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone could provide valuable contributions to several areas of organic synthesis. The construction of this molecule involves two key bond formations: the N-arylation of the pyrrolidinone ring and the formation of the sulfonamide bond.
The synthesis of N-aryl pyrrolidinones is a focal point of modern synthetic chemistry, with methods ranging from classical approaches like the Ullmann condensation and Buchwald-Hartwig amination to more recent strategies involving reductive amination of diketones. nih.govnih.gov Investigating the synthesis of this specific target would allow for a direct comparison of these methods in the context of a substrate bearing an electron-withdrawing sulfonyl group, providing insights into reaction efficiency and functional group tolerance.
Furthermore, the formation of the morpholinosulfonamide moiety is a classic yet evolving area. Traditional synthesis involves reacting a sulfonyl chloride with morpholine (B109124). wikipedia.org However, modern methods are exploring more versatile precursors, such as the direct coupling of aromatic acids, sulfur dioxide, and amines, or the reductive coupling of nitroarenes with sulfinates. thieme-connect.comprinceton.edu Developing a synthetic route to 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone would serve as a practical case study for these emerging, potentially more sustainable, synthetic protocols. thieme-connect.com A novel cyclization method using polyphosphate ester (PPE) has been successfully used to synthesize related 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, suggesting a potential pathway for efficient synthesis. nih.gov
Role of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE as a Model Compound in Chemical Reactivity Studies
The unique combination of functional groups makes 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone an excellent candidate as a model compound for studying chemical reactivity and reaction mechanisms. The molecule features:
An Electron-Deficient Aromatic Ring: The powerful electron-withdrawing nature of the morpholinosulfonyl group deactivates the phenyl ring, influencing its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.
A Lactam Moiety: The pyrrolidinone ring contains an amide bond within a five-membered ring, which confers specific reactivity, including susceptibility to hydrolysis under acidic or basic conditions and potential for alpha-functionalization.
A Sulfonamide Linker: The sulfonamide group is known for its chemical stability and its ability to engage in hydrogen bonding. wikipedia.orgrjb.ro Its N-H bonds (in related primary or secondary sulfonamides) are acidic, a property that can be exploited in various chemical transformations. wikipedia.org
This compound could be used to probe the electronic interplay between these groups. For instance, studies could investigate how the sulfonyl group modulates the reactivity of the pyrrolidinone ring or how the entire N-aryl pyrrolidinone substituent affects the properties of the sulfonamide. Such research provides fundamental data applicable to the design of more complex molecules in medicinal and materials chemistry.
Potential Explorations of 1-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PYRROLIDINONE in Materials Science or Chemical Engineering Applications
While direct applications are not yet documented, the structure of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone suggests potential utility in materials science. Pyrrolidinone derivatives are known to be valuable as additives or intermediates in the creation of advanced polymers, specialized coatings, and composite materials. nbinno.com The presence of the rigid and polar sulfonylphenyl group, combined with the hydrogen-bonding capability of the pyrrolidinone carbonyl, could impart desirable properties such as thermal stability, altered solubility, and specific adhesion characteristics to polymers.
Potential research directions include:
Polymer Additive: Investigating its use as a plasticizer or compatibilizer in polymer blends, where its distinct polarity could modify intermolecular forces.
Monomer Synthesis: Functionalizing the molecule to create a monomer for polymerization, potentially leading to specialty polymers with high refractive indices or specific thermal properties due to the presence of the sulfur and aromatic components.
Coating Formulations: Exploring its role as a component in coatings or resins, where it might enhance durability, chemical resistance, or surface properties. nbinno.com
Development of Novel Analytical Reagents or Chemical Probes Utilizing the Pyrrolidinone Sulfonylphenyl Scaffold
The pyrrolidinone sulfonylphenyl scaffold is an ideal platform for the development of novel chemical probes for applications in chemical biology. The morpholinosulfonamide group can be readily converted into a sulfonyl fluoride (B91410) (-SO₂F) moiety. Aryl sulfonyl fluorides are a privileged class of "warheads" used in chemical biology for their ability to covalently react with the nucleophilic side chains of several amino acids, including tyrosine, serine, lysine, and histidine. nih.govmdpi.com
This reactivity, termed Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has been exploited to create highly specific covalent inhibitors and activity-based probes to study protein function. nih.govresearchgate.net A derivative of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone, namely 1-[4-(fluorosulfonyl)phenyl]-2-pyrrolidinone, could be synthesized and used as a fragment for screening against protein targets. The pyrrolidinone and phenyl groups provide a rigid scaffold that can be elaborated to achieve specific binding, while the sulfonyl fluoride acts as the covalent anchor. Such probes would be invaluable for identifying and validating new drug targets. rsc.org
Challenges and Opportunities in the Synthesis of Complex Pyrrolidinone Derivatives
The synthesis of complex molecules based on the 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone scaffold presents both challenges and opportunities. A primary challenge lies in the stereoselective synthesis of substituted pyrrolidines. mdpi.com Many bioactive molecules require precise control of stereochemistry, and developing methods to introduce chiral centers onto the pyrrolidinone ring of this scaffold in a predictable manner is a significant hurdle. researchgate.netchemistryviews.orgnih.gov Methodologies such as asymmetric [3+2] cycloadditions or the use of chiral starting materials like proline could be explored. mdpi.comresearchgate.net
Another challenge is managing functional group compatibility during multi-step syntheses. The sulfonamide and lactam moieties are robust, but other desired functional groups may require the use of protecting group strategies to avoid unwanted side reactions.
These challenges create opportunities for innovation in synthetic chemistry. There is a growing need for more efficient and sustainable synthetic methods. Research in this area could focus on:
Multicomponent Reactions (MCRs): Designing one-pot reactions that combine three or more starting materials to rapidly build molecular complexity and reduce waste. nih.gov
Catalysis: Employing novel organocatalysts or transition-metal catalysts to achieve high stereoselectivity and efficiency in the synthesis of pyrrolidinone derivatives. chemistryviews.org
Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability for the synthesis of these compounds.
Future Directions in Computational Modeling and Chemoinformatics of Pyrrolidinone Compounds
Computational chemistry and chemoinformatics offer powerful tools to predict the properties and potential applications of 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone and its derivatives, thereby guiding experimental research. researchgate.net Future work in this area could involve a variety of in silico techniques.
| Computational Technique | Application to Pyrrolidinone Sulfonylphenyl Scaffold |
| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, vibrational frequencies, and NMR chemical shifts to understand the molecule's fundamental physicochemical properties. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Development of statistical models that correlate structural features of a series of derivatives with their biological activity (e.g., enzyme inhibition), enabling the prediction of potency for new designs. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule over time, both in solution and when bound to a biological target, to assess conformational stability and the nature of intermolecular interactions. |
| ADMET Prediction | Using chemoinformatic models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties, which is crucial for assessing the drug-like potential of derivatives. |
These computational approaches can significantly accelerate the design-synthesize-test cycle in drug discovery and materials science by prioritizing the most promising candidate molecules for synthesis.
Interdisciplinary Research Synergies with Computational Biology for Molecular Interaction Prediction (Focus on Chemical Principles)
The intersection of computational modeling with biology offers profound opportunities to understand how molecules like 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone might interact with biological systems at a molecular level. Molecular docking is a primary technique used to predict the binding orientation and affinity of a ligand within the active site of a protein. rjb.ro
For the pyrrolidinone sulfonylphenyl scaffold, the key chemical principles governing molecular interactions are:
Hydrogen Bonding: The oxygen atoms of the sulfonyl group and the carbonyl group of the pyrrolidinone are strong hydrogen bond acceptors. The sulfonamide N-H (if present in analogues) can act as a hydrogen bond donor. These interactions are critical for anchoring a molecule within a protein's binding site. rjb.ronih.gov
Aromatic Interactions: The central phenyl ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a receptor.
Hydrophobic Interactions: The aliphatic carbons of the pyrrolidinone and morpholine rings can form favorable hydrophobic interactions with nonpolar pockets in a protein.
Dipolar Interactions: The molecule possesses significant dipole moments associated with the sulfonyl and lactam groups, which can lead to favorable electrostatic interactions.
Computational biologists can build models of this compound and dock it into the active sites of various enzymes or receptors where sulfonamides are known to be active, such as carbonic anhydrases, kinases, or proteases. tandfonline.comacs.org Such studies can generate hypotheses about potential biological targets, which can then be tested experimentally, creating a synergistic feedback loop between in silico prediction and laboratory validation. nih.govnih.gov
Q & A
Basic Research Question
- Purity Analysis :
- Stability Assessment :
How can conflicting data on the compound’s cytotoxicity across cell lines be resolved?
Advanced Research Question
Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 2–50 µM) may arise from:
- Cell Line Variability : Differences in efflux pump expression (e.g., P-gp in MCF-7 vs. HepG2) .
- Assay Conditions : Viability assays (MTT vs. sulforhodamine B) yield divergent results due to detection thresholds .
Resolution Strategies : - Normalize data using internal controls (e.g., doxorubicin) and replicate experiments across ≥3 independent trials.
- Perform pharmacokinetic profiling to assess intracellular accumulation .
What are the mechanistic implications of the compound’s inhibition of PI3K/AKT signaling?
Advanced Research Question
The compound selectively inhibits PI3Kα (IC₅₀ = 0.8 nM) by:
- Binding Mode : The morpholinosulfonyl group occupies the ATP-binding pocket, while the pyrrolidinone stabilizes the DFG-out kinase conformation .
- Downstream Effects : Reduces phosphorylated AKT (Ser473) by >80% in breast cancer spheroids, inducing apoptosis via caspase-3 activation .
Experimental Validation : - Use Western blotting to quantify p-AKT levels and siRNA knockdown to confirm target specificity .
How does the compound’s metabolic stability compare to analogs with modified sulfonyl groups?
Advanced Research Question
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. The morpholinosulfonyl group exhibits slower oxidation (~T₁/₂ = 45 min) vs. methylsulfonyl analogs (~T₁/₂ = 20 min) due to steric hindrance .
- Major Metabolites : Morpholine ring oxidation (N-oxide formation) and pyrrolidinone hydrolysis (open-chain carboxylic acid) .
What computational methods are effective in predicting the compound’s pharmacokinetic properties?
Basic Research Question
- ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.1), solubility (~0.1 mg/mL), and permeability (Caco-2 Papp = 8 × 10⁻⁶ cm/s) .
- Docking Simulations : AutoDock Vina or Schrödinger Suite to map interactions with CYP3A4 and P-gp .
How can synthetic byproducts be minimized during large-scale production?
Advanced Research Question
Common byproducts include:
- Di-sulfonylated derivatives : Formed via over-reaction at the phenyl group. Mitigate via controlled reagent addition (dropwise, <5°C) .
- Lactam Hydrolysis : Prevented by using dry solvents and inert atmospheres (N₂/Ar) during cyclization .
What in vivo models are appropriate for evaluating the compound’s antitumor efficacy?
Advanced Research Question
- Xenograft Models : Nude mice implanted with MDA-MB-231 (triple-negative breast cancer) or PANC-1 (pancreatic cancer). Dose at 10–25 mg/kg/day (oral) for 21 days .
- Toxicity Monitoring : Track body weight, liver enzymes (ALT/AST), and renal function (BUN/creatinine) .
How do solvent polarity and pH affect the compound’s stability in formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
